N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
“N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, may exhibit unique properties due to the presence of both hydroxyethyl and acetamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and may require a catalyst to facilitate the reaction.
Reaction Steps: The key steps include the formation of an intermediate ester, followed by nucleophilic substitution to introduce the hydroxyethyl group and subsequent acetamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of efficient catalysts.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the coumarin ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways, leading to desired biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Other coumarin derivatives with similar structures, such as 4-hydroxycoumarin or 7-hydroxycoumarin.
Hydroxyethyl Compounds: Compounds like N-(2-hydroxyethyl)acetamide, which share the hydroxyethyl group.
Uniqueness
“N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is unique due to the combination of coumarin and hydroxyethylacetamide functionalities, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C14H15NO5/c1-9-6-14(18)20-12-7-10(2-3-11(9)12)19-8-13(17)15-4-5-16/h2-3,6-7,16H,4-5,8H2,1H3,(H,15,17) |
InChI Key |
BXUYDEAZEHUIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCO |
Origin of Product |
United States |
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